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Compound of Interest

Compound Name: 2-Aminoethyl benzenesulfonate

CAS No.: 771582-62-8

Cat. No.: B1504176

Get Quote

Executive Summary
4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5) represents a critical structural scaffold

in medicinal chemistry, serving as a precursor for sulfonylurea antidiabetics (e.g., Glipizide) and

various sulfonamide antibiotics. Its structure presents a unique analytical challenge: it contains

two distinct nitrogen centers—a basic primary aliphatic amine and an acidic primary

sulfonamide—separated by an ethyl-phenyl linker.

This guide moves beyond generic characterization. It provides a comparative analysis of

spectroscopic techniques required to unequivocally confirm this structure, distinguishing it from

potential regioisomers (e.g., ortho-substituted) or homologs (e.g., aminomethyl derivatives).

Part 1: Spectroscopic Methodologies
1. Nuclear Magnetic Resonance (NMR) – The Structural Architect
Verdict: The definitive method for connectivity and regio-isomer confirmation.
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Operational Insight: While CDCl₃ is standard for many organics, it is unsuitable here. The

sulfonamide protons are often broad or invisible in chloroform due to exchange and poor

solubility. DMSO-d₆ is the mandatory solvent choice to visualize the exchangeable protons

and ensure sharp resolution of the AA'BB' aromatic system.

Field-Proven Data (

H NMR in DMSO-d₆, 400 MHz): | Proton Environment | Shift (

ppm) | Multiplicity | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic
(Ortho to SO₂) | 7.74 | Doublet (

Hz) | 2H | AA'BB' System (Deshielded) | | Aromatic (Meta to SO₂) | 7.39 | Doublet (

Hz) | 2H | AA'BB' System | | Sulfonamide NH₂ | ~7.30 - 7.50 | Broad Singlet | 2H |
Exchangeable (disappears with D₂O) | |

-Methylene (-CH₂-N) | 2.77 | Triplet | 2H | Aliphatic chain next to amine | |

-Methylene (Ar-CH₂-) | 2.70 | Triplet | 2H | Aliphatic chain next to ring | | Amine NH₂ | Variable |
Broad | 2H | Often merged with water peak in DMSO |

Critical Checkpoint: The symmetry of the aromatic region (two doublets) confirms the para-

substitution. An ortho or meta isomer would yield a complex 4-spin system (ABCD or similar).

2. Mass Spectrometry (MS) – The Molecular Fingerprint
Verdict: Best for sensitivity and confirming the aliphatic amine tail.

Fragmentation Logic: In Electron Ionization (EI) or ESI-MS/MS, this molecule exhibits a

specific fragmentation pattern that validates the "2-aminoethyl" tail.

The "Smoking Gun" Peak: The base peak (100% intensity) in EI-MS is typically m/z 30 (

). This fragment arises from the alpha-cleavage of the ethyl chain. If the side chain were a
propyl or methyl group, this base peak would shift.

Key MS Peaks (EI, 70 eV):

m/z 200: Molecular Ion (
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).[1]

m/z 106/107: Loss of the sulfonamide group (

).

m/z 30 (Base Peak):

(Confirms the primary amine on an ethyl chain).

3. FTIR Spectroscopy – Functional Group Validation
Verdict: Rapid QC tool, but limited structural resolution.

Differentiation Challenge: Both the sulfonamide and the aliphatic amine have N-H stretching

vibrations.

Sulfonamide: Look for strong, sharp bands at 1300–1350 cm⁻¹ (asymmetric

stretch) and 1150–1180 cm⁻¹ (symmetric

stretch).

Amine: The aliphatic N-H stretch appears at 3200–3400 cm⁻¹, often overlapping with the

sulfonamide N-H. However, the

bands are the diagnostic fingerprint for this molecule.

Part 2: Comparative Analysis Table
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Feature H NMR
Mass Spectrometry

(MS)
FTIR

Primary Utility
Full structural

connectivity & purity

Molecular weight &

side-chain ID

Rapid ID & functional

group check

Specificity
High (Distinguishes

isomers)

Medium (Isomers may

have same mass)
Low (Fingerprint only)

Sample Req. ~5–10 mg < 1 mg ~1–2 mg

Key Limitation
Requires solubility

(DMSO); slow

Destructive; requires

ionization opt.

Cannot prove para vs

meta easily

Cost/Run $ $

Part 3: Experimental Protocol (Self-Validating)
Objective: Confirm identity and purity of a synthesized batch of 4-(2-

Aminoethyl)benzenesulfonamide.

Safety: This compound is corrosive and a skin irritant.[2] Wear nitrile gloves and work in a fume

hood.

Step 1: Sample Preparation (NMR)

Weigh 10 mg of the sample into a clean vial.

Add 0.6 mL of DMSO-d₆. (Do not use CDCl₃; the compound will not fully dissolve, and amide

protons will be invisible).

Vortex until the solution is perfectly clear. If suspension remains, filter through glass wool.

Validation: The solution must be free of floaters to prevent line-broadening.

Step 2: Data Acquisition

NMR: Run a standard proton sequence (16 scans minimum).
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MS: Prepare a 1 ppm solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Direct infusion is sufficient.

Step 3: Data Integration (The Decision Matrix)

Pass Criteria:

NMR: Two clear doublets in the aromatic region (7.3–7.8 ppm).

NMR: Two triplets in the aliphatic region (2.6–2.8 ppm).

MS: Parent ion present at m/z 201 (

) or 200 (

).

Fail Criteria:

NMR: Complex aromatic splitting (indicates ortho/meta isomer).

MS: Base peak at m/z 44 (suggests propyl amine chain) or m/z 18 (ammonium).

Part 4: Visualization
Figure 1: Analytical Workflow for Structure Confirmation
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Caption: Integrated spectroscopic workflow prioritizing solvent selection for NMR and multi-

modal data validation.

Figure 2: Mass Spectrometry Fragmentation Logic
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Caption: Key fragmentation pathways identifying the aliphatic amine tail (m/z 30) and the

sulfonamide core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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